molecular formula C6H5NO2 B8721573 Propargyl Cyanoacetate CAS No. 30764-61-5

Propargyl Cyanoacetate

Cat. No. B8721573
M. Wt: 123.11 g/mol
InChI Key: RYCIJJSIVMERND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05279898

Procedure details

1.6 parts of propargyl alcohol and 1 part of cyanoacetic acid were dissolved in 4.7 parts of chloroform. 0.2 parts of a 98 percent by weight solution of aqueous sulfuric acid were added as a catalyst and the resultant mixture was heated for 5.5 hours at a temperature of 61° C. The crude ester was washed with water. Volatile materials were removed using reduced pressure. The ester, represented the formula N≡CCH2C(O)OCH2C≡CH, was isolated in 71 percent yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]#[CH:3].[C:5]([CH2:7][C:8]([OH:10])=[O:9])#[N:6].S(=O)(=O)(O)O>C(Cl)(Cl)Cl>[C:5]([CH2:7][C:8]([O:10][CH2:3][C:2]#[CH:1])=[O:9])#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The crude ester was washed with water
CUSTOM
Type
CUSTOM
Details
Volatile materials were removed
CUSTOM
Type
CUSTOM
Details
was isolated in 71 percent yield

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)OCC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.